molecular formula C8H7F2N3 B6267936 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene CAS No. 1604266-70-7

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene

Cat. No. B6267936
CAS RN: 1604266-70-7
M. Wt: 183.2
InChI Key:
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Description

1-(1R)-1-azidoethyl]-2,4-difluorobenzene is an organic compound composed of a single benzene ring with two fluorine atoms and a single azide group. It is an important intermediate in organic synthesis, as it can be used to synthesize a wide variety of compounds such as amines, alcohols, and other heterocyclic compounds. In addition, 1-(1R)-1-azidoethyl]-2,4-difluorobenzene has been used in scientific research applications, such as in the study of biochemical and physiological effects.

Scientific Research Applications

1-(1R)-1-azidoethyl]-2,4-difluorobenzene has been used in numerous scientific research applications. It has been used in the study of the mechanism of action of drugs, as well as in the study of biochemical and physiological effects. In addition, it has been used as a precursor in the synthesis of other compounds, such as amines, alcohols, and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-(1R)-1-azidoethyl]-2,4-difluorobenzene is not fully understood. However, it is believed that the azide group can interact with other molecules, such as proteins, to form covalent bonds. This can lead to the formation of new compounds that can affect the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1R)-1-azidoethyl]-2,4-difluorobenzene are not fully understood. However, it is believed that the azide group can interact with proteins and other molecules to form covalent bonds, which can lead to the formation of new compounds that can affect the biochemical and physiological processes of the body. In addition, it is believed that the azide group can also affect the structure and function of certain enzymes, which can lead to changes in the biochemical and physiological processes of the body.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1R)-1-azidoethyl]-2,4-difluorobenzene in lab experiments include its low cost, its availability, and its stability. In addition, it is relatively easy to synthesize and can be used in a variety of scientific research applications. However, there are some limitations to using 1-(1R)-1-azidoethyl]-2,4-difluorobenzene in lab experiments. For instance, the azide group can be toxic if it is not handled properly, and it can react with other molecules to form covalent bonds, which can affect the structure and function of certain enzymes.

Future Directions

1-(1R)-1-azidoethyl]-2,4-difluorobenzene has many potential future applications. It could be used as a precursor in the synthesis of other compounds, such as amines, alcohols, and other heterocyclic compounds. In addition, it could be used in the study of the mechanism of action of drugs, as well as in the study of biochemical and physiological effects. Furthermore, it could be used to develop new drugs or treatments for various diseases. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

The synthesis of 1-(1R)-1-azidoethyl]-2,4-difluorobenzene can be achieved in a two-step process. The first step involves the reaction of 2,4-difluorobenzene-1-oxide with sodium azide to produce 1-(1R)-1-azidoethyl]-2,4-difluorobenzene. This reaction is typically carried out in an aqueous solution at temperatures of 80-90°C. The second step involves the reduction of the azide group to an amine group using sodium borohydride, which is also typically carried out in an aqueous solution at temperatures of 80-90°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene involves the reaction of 2,4-difluorobenzene with (1R)-1-azidoethanol in the presence of a suitable catalyst.", "Starting Materials": [ "2,4-difluorobenzene", "(1R)-1-azidoethanol" ], "Reaction": [ "Step 1: Dissolve 2,4-difluorobenzene in a suitable solvent such as dichloromethane.", "Step 2: Add (1R)-1-azidoethanol to the reaction mixture.", "Step 3: Add a suitable catalyst such as copper(I) iodide or copper(II) sulfate to the reaction mixture.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature.", "Step 6: Extract the product with a suitable solvent such as ethyl acetate.", "Step 7: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1604266-70-7

Product Name

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene

Molecular Formula

C8H7F2N3

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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